3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires specific catalysts and reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and drug design.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-5-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Oxo-5-(chloromethyl)cyclohexane-1-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJGZPRVAVSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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